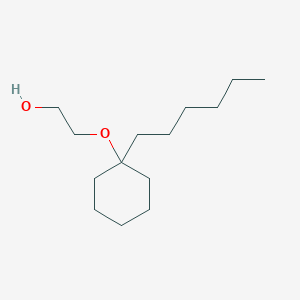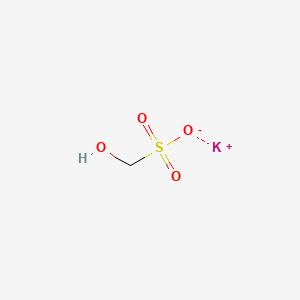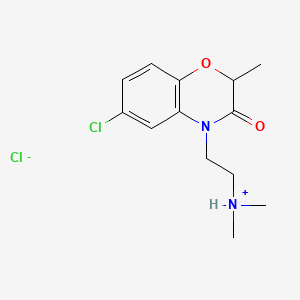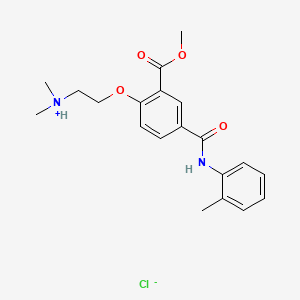
4-(2-(Dimethylamino)ethoxy)-2'-methyl-isophthalanilic acid methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes both dimethylamino and ethoxy groups, making it a versatile molecule in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of thymol with a salt of 1-halo-dimethylaminoethane to obtain ethylamine-N,N-dimethyl-2-(thymyloxy). This intermediate is then reacted with an acylating agent according to the Friedel-Crafts reaction to obtain 4-[2-(dimethylamino)-ethoxy]-2-methyl-5-(1-methylethyl)-1-acyl-benzene. Finally, oxidation of this intermediate yields the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mecanismo De Acción
The mechanism by which 4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance solubility and facilitate membrane penetration. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] ester: Shares similar structural features but differs in its ester group.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Similar in having a dimethylamino group but lacks the ethoxy group.
D-Alanine Methyl Ester Hydrochloride: Similar in having a methyl ester group but differs significantly in its overall structure.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
24109-52-2 |
|---|---|
Fórmula molecular |
C20H25ClN2O4 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2-[2-methoxycarbonyl-4-[(2-methylphenyl)carbamoyl]phenoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24N2O4.ClH/c1-14-7-5-6-8-17(14)21-19(23)15-9-10-18(26-12-11-22(2)3)16(13-15)20(24)25-4;/h5-10,13H,11-12H2,1-4H3,(H,21,23);1H |
Clave InChI |
VAZXBKPDIMKJGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC[NH+](C)C)C(=O)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
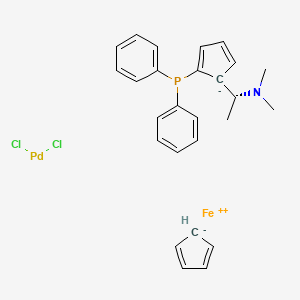
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)

![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)


